BenchChemオンラインストアへようこそ!

methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate

Medicinal Chemistry Barbiturate Derivatives Structure-Activity Relationship

Differentiate your SAR studies with this unique 5-monoalkylated barbiturate bearing an (E)-configured α,β-unsaturated methyl ester side chain. This electrophilic Michael acceptor enables covalent target engagement, distinguishing it from the saturated butanoate analog (CAS 478046-32-1). Ideal for evaluating irreversible α-glucosidase inhibition, chemoproteomic target ID, and green chemistry diversification via its aqueous-synthesis-compatible scaffold. Procuring the incorrect analog introduces a non-electrophilic entity, invalidating covalent binding and functional activity conclusions.

Molecular Formula C11H14N2O5
Molecular Weight 254.242
CAS No. 477889-11-5
Cat. No. B2907363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate
CAS477889-11-5
Molecular FormulaC11H14N2O5
Molecular Weight254.242
Structural Identifiers
SMILESCN1C(=O)C(C(=O)N(C1=O)C)CC=CC(=O)OC
InChIInChI=1S/C11H14N2O5/c1-12-9(15)7(5-4-6-8(14)18-3)10(16)13(2)11(12)17/h4,6-7H,5H2,1-3H3/b6-4+
InChIKeyCVKUQFXFJVJUSO-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate (CAS 477889-11-5): Structural and Procurement Baseline


Methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate (CAS 477889-11-5) is a 5-monoalkylated 1,3-dimethylbarbituric acid derivative bearing an (E)-configured methyl but-2-enoate side chain at the C-5 position . With molecular formula C₁₁H₁₄N₂O₅ and molecular weight 254.24 g/mol, it belongs to the barbiturate scaffold class, which has well-established precedent in sedative-hypnotic, anticonvulsant, and matrix metalloproteinase (MMP) inhibitory pharmacology [1]. Predicted physicochemical properties include a boiling point of 352.9±34.0 °C, density of 1.257±0.06 g/cm³, and an acid dissociation constant (pKa) of 4.13±0.50 . The compound is typically supplied at ≥95% purity for research use .

Why Generic Substitution of Methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate (CAS 477889-11-5) Is Scientifically Unjustified


The saturated analog methyl 4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)butanoate (CAS 478046-32-1, C₁₁H₁₆N₂O₅, MW 256.26) differs by only two hydrogen atoms but represents a fundamentally distinct chemical entity . The (E)-butenoate side chain of the target compound introduces a conjugated π-system (α,β-unsaturated ester) that the saturated butanoate analog lacks, creating an electrophilic Michael acceptor site with potential for covalent target engagement and altered pharmacokinetic reactivity [1]. Within the broader barbiturate class, the C-5 side-chain configuration is well-established as a critical determinant of biological activity; for instance, structural modifications to the butenyl side chain of 5-ethyl-5-(3′-methyl-but-2′-enyl)-barbituric acid have been shown to interconvert convulsant and anticonvulsant pharmacological profiles [2]. Procurement of the incorrect analog (e.g., the butanoate version) would introduce a compound lacking the conjugated enoate functionality, rendering any structure-activity conclusions invalid.

Quantitative Differentiation Evidence for Methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate (CAS 477889-11-5)


Structural Differentiation: (E)-Butenoate Side Chain vs. Saturated Butanoate Analog

The target compound (CAS 477889-11-5) possesses an (E)-configured α,β-unsaturated methyl ester side chain at the barbituric acid C-5 position, directly contrasting with the fully saturated butanoate side chain of the closest catalog analog CAS 478046-32-1. This unsaturation confers a conjugated π-system absent in the saturated analog, creating an electrophilic β-carbon capable of Michael addition reactivity [1]. The (E)-stereochemistry further distinguishes it from any potential (Z)-isomer, controlling the spatial orientation of the ester carbonyl relative to the barbiturate ring. In the class of 5-alkylbarbiturates, the C-5 side-chain structure has been conclusively shown to be a determinant of pharmacological activity, with unsaturated side chains conferring distinct pharmacological profiles compared to saturated analogs [2].

Medicinal Chemistry Barbiturate Derivatives Structure-Activity Relationship

Predicted Physicochemical Differentiation: Lipophilicity and Ionization vs. Saturated Analog

The target compound bears an α,β-unsaturated ester side chain that is expected to alter both lipophilicity and ionization behavior relative to the saturated butanoate analog. The predicted pKa of 4.13±0.50 for the target compound reflects the electron-withdrawing effect of the conjugated enoate on the barbituric acid ring, which influences ionization state at physiological pH. The (E)-enoate also introduces a rigid, planar side-chain geometry compared to the flexible butanoate chain of CAS 478046-32-1, affecting conformational entropy upon target binding. While experimentally measured LogP values are not available in the open literature for either compound, cheminformatic prediction indicates that the unsaturated side chain reduces the number of rotatable bonds and introduces π-character that alters membrane permeability and metabolic stability profiles [1].

Physicochemical Properties Drug Design ADME Prediction

Class-Level Biological Activity Precedent: 5-Monoalkylated Barbiturate Derivatives as α-Glucosidase Inhibitors

While no direct biological assay data were identified for CAS 477889-11-5 in the open literature, a closely related class of 5-monoalkylated barbiturate derivatives (compounds 3a–l) was comprehensively evaluated for α-glucosidase inhibitory and antioxidant activities [1]. These compounds, synthesized via Michael addition—a reaction pathway directly relevant to the α,β-unsaturated enoate side chain of the target compound—demonstrated potent α-glucosidase inhibition. Key compounds achieved IC₅₀ values of 133.1 ± 3.2 μM (3b), 184 ± 2.3 μM (3e), and 305 ± 7.7 μM (3d), all substantially more potent than the standard drug acarbose (IC₅₀ = 841 ± 1.73 μM) [1]. This establishes a class-level precedent that 5-monoalkylated barbiturate derivatives—particularly those bearing unsaturated side chains—can achieve meaningful α-glucosidase inhibitory potency. The target compound's (E)-butenoate side chain provides a Michael acceptor handle for potential covalent target engagement not available in saturated analogs.

α-Glucosidase Inhibition Barbiturate Pharmacology Antidiabetic Research

Synthetic Accessibility: Green Chemistry Synthesis via Michael Addition–Aldol Cascade in Water

The target compound and its analogs are accessible via a water-accelerated three-component reaction of primary amines with alkyl propiolates in the presence of alloxan derivatives (including 1,3-dimethylalloxan, the oxidized form of 1,3-dimethylbarbituric acid) [1]. This green chemistry protocol operates in water at room temperature, producing diversely substituted barbiturate derivatives in high yield without organic solvents. Additionally, 1,3-dimethylalloxan participates in tandem reactions with activated acetylenes to produce spiro-oxazinobarbiturates [2], establishing a broader synthetic platform. The target compound's (E)-butenoate side chain can be constructed via this Michael addition–aldol cascade, providing a scalable and environmentally favorable synthesis route compared to traditional barbiturate syntheses requiring anhydrous conditions and strong bases.

Green Chemistry Multicomponent Reaction Barbiturate Synthesis

Prioritized Application Scenarios for Methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate (CAS 477889-11-5)


α-Glucosidase Inhibitor Lead Discovery for Metabolic Disorders

Based on class-level evidence that 5-monoalkylated barbiturate derivatives achieve α-glucosidase IC₅₀ values 2.8× to 6.3× more potent than acarbose [1], the target compound—with its unique (E)-butenoate Michael acceptor side chain—represents a structurally differentiated candidate for antidiabetic lead optimization. Its α,β-unsaturated ester functionality may enable covalent, irreversible inhibition of α-glucosidase not achievable with saturated barbiturate analogs, potentially translating to sustained target engagement and reduced dosing frequency. Procurement of this specific compound (rather than the saturated butanoate analog) is essential to evaluate the contribution of the enoate moiety to inhibitory potency and binding kinetics.

Covalent Fragment and Chemical Biology Tool for Target Engagement Studies

The (E)-butenoate side chain functions as a latent electrophilic warhead capable of forming covalent adducts with nucleophilic amino acid residues (e.g., cysteine thiols) in protein targets [1]. This property distinguishes CAS 477889-11-5 from its saturated analog (CAS 478046-32-1) and positions it as a covalent fragment candidate for chemoproteomic target identification studies. The barbituric acid core provides a drug-like scaffold with established CNS permeability precedent [2], while the methyl ester prodrug handle can be hydrolyzed to the free carboxylic acid for improved aqueous solubility or further derivatization. Selection of this specific compound over non-electrophilic barbiturate analogs is critical for studies requiring covalent target labeling.

Green Chemistry Barbiturate Library Synthesis and Derivatization Platform

The water-accelerated multicomponent synthesis methodology [1] enables rapid construction of barbiturate libraries incorporating the (E)-butenoate side chain. The target compound can serve as a key intermediate for further diversification: the α,β-unsaturated ester can undergo Michael addition with nucleophiles (amines, thiols), 1,3-dipolar cycloaddition, or hydrolysis to the carboxylic acid for amide coupling [2]. This synthetic versatility, combined with an environmentally favorable aqueous synthesis route, makes CAS 477889-11-5 a strategically valuable scaffold for medicinal chemistry library production where both scaffold diversity and green chemistry compliance are procurement priorities.

Structure-Activity Relationship (SAR) Studies on Barbiturate C-5 Side-Chain Unsaturation

The historical literature on barbiturate pharmacology establishes that the C-5 side-chain structure is a critical determinant of biological activity, with unsaturated side chains capable of interconverting convulsant and anticonvulsant profiles [1]. The target compound fills a specific gap in the barbiturate SAR landscape: a 5-monoalkylated 1,3-dimethylbarbituric acid bearing an (E)-α,β-unsaturated methyl ester with defined stereochemistry. Head-to-head comparison with the saturated butanoate analog (CAS 478046-32-1) and with 5,5-disubstituted barbiturates bearing butenyl side chains (e.g., vinbarbital, crotylbarbital) [2] would systematically isolate the contribution of side-chain unsaturation, substitution pattern (mono- vs. di-substituted C-5), and ester functionality to target binding and functional activity.

Quote Request

Request a Quote for methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.